molecular formula C13H31N2O4PS B14683509 Pseudourea, 2-butyl-2-thio-, dibutylphosphate CAS No. 25408-91-7

Pseudourea, 2-butyl-2-thio-, dibutylphosphate

Katalognummer: B14683509
CAS-Nummer: 25408-91-7
Molekulargewicht: 342.44 g/mol
InChI-Schlüssel: SUDLUXBNOZCRIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pseudourea, 2-butyl-2-thio-, dibutylphosphate is a chemical compound with the molecular formula C5H13N2S.C8H19O4P and a molecular weight of 343.50 g/mol . This compound is known for its unique structure, which includes a pseudourea moiety and a dibutylphosphate group. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of Pseudourea, 2-butyl-2-thio-, dibutylphosphate typically involves the reaction of 2-butyl-2-thiourea with dibutylphosphoric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Pseudourea, 2-butyl-2-thio-, dibutylphosphate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Pseudourea, 2-butyl-2-thio-, dibutylphosphate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Pseudourea, 2-butyl-2-thio-, dibutylphosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Pseudourea, 2-butyl-2-thio-, dibutylphosphate can be compared with other similar compounds such as:

    Thiourea: Thiourea has a similar structure but lacks the dibutylphosphate group.

    N,N’-Dibutylthiourea: This compound is structurally similar but does not contain the dibutylphosphate group.

The uniqueness of this compound lies in its combined pseudourea and dibutylphosphate moieties, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

25408-91-7

Molekularformel

C13H31N2O4PS

Molekulargewicht

342.44 g/mol

IUPAC-Name

butyl carbamimidothioate;dibutyl hydrogen phosphate

InChI

InChI=1S/C8H19O4P.C5H12N2S/c1-3-5-7-11-13(9,10)12-8-6-4-2;1-2-3-4-8-5(6)7/h3-8H2,1-2H3,(H,9,10);2-4H2,1H3,(H3,6,7)

InChI-Schlüssel

SUDLUXBNOZCRIJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCOP(=O)(O)OCCCC.CCCCSC(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.